molecular formula C20H24N2O5S B2447518 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide CAS No. 941918-34-9

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide

Cat. No. B2447518
M. Wt: 404.48
InChI Key: XLQMXPWGZRDTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Effects and Chemical Properties

  • NBOMes Review : NBOMes, including compounds like 25I-NBOMe, are a new class of potent serotonin 5-HT2A receptor agonist hallucinogens. These compounds, which have structures similar to the natural hallucinogenic alkaloid mescaline, demonstrate the potential for significant pharmacological effects and risks. Studies on these substances are primarily focused on their hallucinogenic effects and affinity for 5-HT2A receptors, highlighting the importance of understanding receptor interactions for designing drugs with specific effects or investigating new therapeutic pathways (Kamińska Katarzyna et al., 2020).

  • Omeprazole and Impurities Study : A review focused on novel synthesis methods of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities, offers insights into drug development processes, emphasizing the importance of understanding and controlling the formation of impurities in pharmaceuticals (S. Saini et al., 2019).

properties

IUPAC Name

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-13-10-18(27-4)19(11-14(13)2)28(24,25)21-15-7-8-17(26-3)16(12-15)22-9-5-6-20(22)23/h7-8,10-12,21H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQMXPWGZRDTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4,5-dimethylbenzenesulfonamide

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